Structural Determinants of CK2 Kinase Inhibition within the Isothiazolidine Dioxide Class
A series of 40 2-phenylisothiazolidin-3-one-1,1-dioxide derivatives were evaluated against human CK2 kinase. The most active compound, bearing a 4-carboxyphenyl substituent, achieved an IC50 of 0.17 µM, while the unsubstituted phenyl derivative showed an IC50 of >10 µM, demonstrating a >58-fold difference. This SAR study establishes that the 1,1-dioxidoisothiazolidine scaffold can be optimized for kinase inhibition, but potency is exquisitely sensitive to substituent identity and position [1]. The target compound, 1-(4-chlorophenyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)urea, incorporates a urea linker instead of the isothiazolidin-3-one core and bears distinct aryl substitution; no direct CK2 or broader kinase panel data are available for this specific urea derivative.
| Evidence Dimension | CK2 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | 2-(4-carboxyphenyl)isothiazolidin-3-one-1,1-dioxide: IC50 = 0.17 µM; 2-phenylisothiazolidin-3-one-1,1-dioxide: IC50 > 10 µM |
| Quantified Difference | >58-fold range within the isothiazolidine dioxide class, depending solely on aryl substitution |
| Conditions | In vitro CK2 kinase inhibition assay; recombinant human CK2 holoenzyme [1] |
Why This Matters
This class-level evidence demonstrates that isothiazolidine dioxide-containing compounds can achieve potent kinase inhibition, but structural nuances dictate activity; purchasers must verify that the specific substitution pattern of the target compound has been profiled against their kinase of interest.
- [1] Chekanov, M.O., Ostrynska, O.V., Synyugin, A.R., Bdzhola, V.G., Yarmoluk, S.M. (2014). Design, synthesis and evaluation of 2-phenylisothiazolidin-3-one-1,1-dioxides as a new class of human protein kinase CK2 inhibitors. Phosphorus, Sulfur, and Silicon and the Related Elements, 189(6), 883-894. View Source
